molecular formula C18H18N2O4S B13971325 Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt CAS No. 55036-57-2

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt

Cat. No.: B13971325
CAS No.: 55036-57-2
M. Wt: 358.4 g/mol
InChI Key: REGUHQHMXCRFSM-UHFFFAOYSA-N
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Description

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxazolium family, which is characterized by the presence of a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The phenylamino group is introduced via a substitution reaction, where aniline or its derivatives react with the benzoxazole intermediate. The ethenyl linkage is formed through a condensation reaction, often using aldehydes or ketones as reactants. Finally, the sulfopropyl group is added through a sulfonation reaction, using reagents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reactant concentrations, along with the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The phenylamino group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

Scientific Research Applications

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. In biological systems, it can interfere with cellular processes, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The sulfopropyl group enhances its solubility and bioavailability, making it an effective agent in various applications.

Comparison with Similar Compounds

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt can be compared with other benzoxazolium derivatives, such as:

    Benzoxazolium, 2-(2-(methylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt: Similar structure but with a methylamino group instead of a phenylamino group, leading to different chemical properties and applications.

    Benzoxazolium, 2-(2-(ethylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt: Contains an ethylamino group, resulting in variations in reactivity and biological activity.

The uniqueness of this compound lies in its phenylamino group, which imparts specific chemical and biological properties, making it a valuable compound in research and industry.

Properties

CAS No.

55036-57-2

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

3-[2-(2-anilinoethenyl)-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C18H18N2O4S/c21-25(22,23)14-6-13-20-16-9-4-5-10-17(16)24-18(20)11-12-19-15-7-2-1-3-8-15/h1-5,7-12H,6,13-14H2,(H,21,22,23)

InChI Key

REGUHQHMXCRFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3O2)CCCS(=O)(=O)[O-]

Origin of Product

United States

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